molecular formula C20H24N2O3S B2677249 4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide CAS No. 1005305-06-5

4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide

Cat. No.: B2677249
CAS No.: 1005305-06-5
M. Wt: 372.48
InChI Key: KHPRMXNAHFDALW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]benzamide is a benzamide derivative featuring a tert-butyl group at the 4-position of the benzoyl moiety and a 1,1-dioxo-1λ⁶,2-thiazolidin-2-yl substituent on the phenyl ring attached to the amide nitrogen. The thiazolidine-dioxide group introduces a sulfone moiety and a saturated five-membered heterocycle, conferring unique electronic and steric properties.

Properties

IUPAC Name

4-tert-butyl-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)16-10-8-15(9-11-16)19(23)21-17-6-4-7-18(14-17)22-12-5-13-26(22,24)25/h4,6-11,14H,5,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPRMXNAHFDALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.

    Coupling with Benzoyl Chloride: The thiazolidinone intermediate is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring can yield thiazolidines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidines.

    Substitution: Nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Pathways: Interacting with specific molecular targets to modulate signaling pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs identified in the evidence:

Compound Name Substituent on Benzamide Phenyl Ring Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 4-tert-butyl-N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]benzamide 4-tert-butyl 3-(1,1-dioxo-2-thiazolidinyl)phenyl C₂₀H₂₁N₂O₃S ~369.4 Bulky tert-butyl enhances hydrophobicity; sulfone improves metabolic stability.
N-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide 4-trifluoromethyl Same thiazolidinyl-dioxide group C₁₇H₁₅F₃N₂O₃S 384.37 CF3 group increases electronegativity; lower steric hindrance vs. tert-butyl.
N-[4-chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide Propanamide chain 4-chloro-3-(thiazolidinyl-dioxide)phenyl C₁₉H₂₁ClN₂O₄S 408.90 Flexible propanamide linker; chloro substituent adds electron-withdrawing effects.
4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide 4-tert-butyl 2,4-difluorophenyl and 4-(1,3-dioxoisoindol-2-yl)butyl C₂₇H₂₄F₂N₂O₃ ~486.5 (estimated) Difluorophenyl enhances π-π interactions; isoindole-dione adds rigidity.
4-tert-butyl-N-(3-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide 4-tert-butyl 3-(2,4-dimethylphenoxy acetyl)amino C₂₇H₃₀N₂O₃ 430.54 Phenoxy-acetyl group introduces aromatic interactions; may reduce solubility.

Key Structural and Functional Comparisons

Trifluoromethyl (): Enhances electronegativity and metabolic stability due to fluorine’s inductive effects. Propanamide (): Introduces conformational flexibility, which may alter binding kinetics compared to rigid benzamides.

Chloro substituent (): Electron-withdrawing effects may polarize the aromatic ring, affecting electronic distribution in binding pockets. Difluorophenyl and isoindole-dione (): Fluorine atoms enhance bioavailability; isoindole-dione introduces planar rigidity for specific π-π stacking.

Physicochemical Properties Molecular Weight: The target compound (~369 g/mol) is smaller than and analogs, suggesting better compliance with Lipinski’s rule for drug-likeness. Polar Surface Area: The thiazolidine-dioxide and amide groups in the target compound likely increase polarity compared to ’s phenoxy-acetyl derivative.

Research Implications

While the provided evidence lacks biological data, structural comparisons suggest:

  • The target compound balances hydrophobicity (tert-butyl) and polarity (sulfone/amide), making it a candidate for oral bioavailability.
  • ’s CF3 analog may exhibit higher metabolic resistance but reduced steric shielding.
  • ’s isoindole-dione derivative could target hydrophobic binding pockets but with increased molecular weight.

Biological Activity

4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is a complex organic compound belonging to the class of benzamides. Its unique structural features, including a tert-butyl group and a thiazolidine ring with a sulfone group, contribute to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H24N2O3SC_{20}H_{24}N_2O_3S, with a molecular weight of approximately 372.48 g/mol. The presence of the thiazolidine ring is significant as it is associated with various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the cell. The thiazolidine ring and sulfone group are critical for binding affinity and specificity to various enzymes and receptors.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, leading to altered cellular responses.
  • Antioxidant Activity: The structure suggests potential antioxidant properties that could protect cells from oxidative stress.

Biological Activities

Recent studies have indicated that thiazolidinone derivatives exhibit a broad range of biological activities. This includes:

  • Antimicrobial Activity: Compounds similar to this compound have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Research indicates that thiazolidinones can induce apoptosis in cancer cells through various pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in several cancer cell lines
AntioxidantReduces oxidative stress markers
Anti-inflammatoryDecreases pro-inflammatory cytokines

Case Study 1: Anticancer Activity

A study published in 2020 explored the anticancer effects of thiazolidinone derivatives in human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of various thiazolidinone derivatives. The results demonstrated that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study concluded that modifications on the thiazolidine ring significantly influenced antimicrobial potency.

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